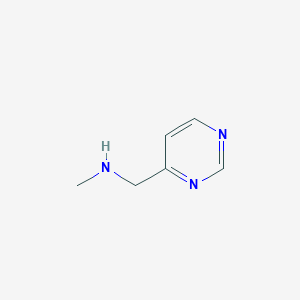

N-Methyl-1-(pyrimidin-4-yl)methanamine

Description

N-Methyl-1-(pyrimidin-4-yl)methanamine (CAS: 179873-38-2; synonyms: 4-Pyrimidinemethanamine, N-methyl-; C7H10N2, MW: 122.17) is a secondary amine featuring a pyrimidin-4-yl substituent. It is synthesized via nucleophilic substitution or amination reactions, often yielding hydrochloride salts for enhanced stability . The compound's pyrimidine ring confers unique electronic properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-methyl-1-pyrimidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-4-6-2-3-8-5-9-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDIROLDLLFVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628989 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-38-2 | |

| Record name | N-Methyl-1-(pyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrimidin-4-yl)methanamine typically involves the reaction of pyrimidine derivatives with methylamine. One common method involves the alkylation of pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrimidin-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The pyrimidin-4-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-Methyl-1-(pyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Physicochemical Properties

Key Research Findings

Biological Activity

N-Methyl-1-(pyrimidin-4-yl)methanamine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methyl group and an amine functional group. This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that similar compounds have demonstrated effective inhibition against various bacterial strains.

| Compound | Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.0039 - 0.025 mg/mL |

| This compound | E. coli | 0.0039 - 0.025 mg/mL |

These results suggest that the compound could be developed further for use in antibacterial therapies, particularly against resistant strains of bacteria .

2. Inhibition of Enzymatic Activity

This compound has been studied for its potential to inhibit specific enzymes involved in lipid metabolism and signaling pathways. For instance, it may act as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids.

In vitro studies have shown that compounds with similar structures can significantly reduce the levels of anandamide and other N-acylethanolamines in neuronal cells, indicating their potential role in modulating neurochemical pathways related to stress and emotional behavior .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of related pyrimidine compounds on emotional behavior in animal models. The administration of these compounds resulted in alterations in the hypothalamus-pituitary-adrenal (HPA) axis activity, suggesting implications for anxiety and stress management .

Case Study 2: Anticancer Activity

Another area of interest is the anticancer potential of pyrimidine derivatives. Research has shown that certain pyrimidine-based compounds exhibit selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells, highlighting their potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrimidine ring and the amine group can enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on nitrogen | Increased lipophilicity and cellular uptake |

| Variations in ring substituents | Altered binding affinity to target enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.